tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate
Description
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted at the 1-position with a 4-chloro-6-methylpyrimidin-2-yl group. The tert-butyl carbamate moiety serves as a protective group for the piperidine nitrogen, a common strategy in medicinal chemistry to modulate solubility, stability, or reactivity during synthesis.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-9-12(16)19-13(17-10)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFGVYCTONXAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Precursors
The synthesis begins with two primary intermediates:
Table 1: Key Precursors and Their Roles
| Precursor | Role | Purity Requirements |
|---|---|---|
| 4-Chloro-6-methylpyrimidine | Electrophilic coupling partner | ≥98% (HPLC) |
| Boc-piperidin-4-amine | Nucleophilic amine source | ≥97% (NMR) |
| tert-Butyl chloroformate | Boc-protecting agent | ≥99% (GC) |
Step-by-Step Synthesis
Piperidine Functionalization
The piperidine nitrogen is protected using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). This step achieves >90% yield when conducted at 0–5°C to minimize di-Boc byproducts.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine (2.2 equiv)
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Temperature : 0°C → room temperature (2–4 h)
Pyrimidine Coupling
The Boc-protected piperidine undergoes nucleophilic aromatic substitution with 4-chloro-6-methylpyrimidine. Catalytic bases like potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C for 48 hours yield 65–75% of the intermediate.
Critical Parameters :
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | ±10% efficiency |
| Reaction Time | 36–48 h | Maximizes conversion |
| Solvent Polarity | High (DMSO > NMP) | Enhances kinetics |
Reaction Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents (DMSO, NMP) improve pyrimidine reactivity by stabilizing transition states. Tribasic phosphates (e.g., K₃PO₄) increase yields by 15% compared to K₂CO₃ in NMP.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing uses flow reactors to enhance heat transfer and reduce reaction times by 40%. Key parameters:
Batch Processing
Traditional batch methods remain cost-effective for smaller scales (<10 kg). Toluene or ethyl acetate simplifies workup via liquid-liquid extraction.
Table 3: Industrial Method Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Continuous Flow | 78–82 | 98–99 | High |
| Batch Processing | 70–75 | 95–97 | Moderate |
Purification and Analysis
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with 95–97% purity. Gradient elution resolves Boc-deprotected byproducts.
Recrystallization
Ethanol/water mixtures (7:3) yield crystalline product (mp 145–148°C), enhancing purity to >99% for pharmaceutical applications.
Analytical Validation
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HPLC : Reverse-phase C18 column, acetonitrile/water (65:35), retention time = 8.2 min.
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NMR : Key signals include δ 1.44 ppm (Boc CH₃) and δ 8.22 ppm (pyrimidine H).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorinated pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to tert-butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate exhibit promising anticancer properties. Studies have shown that derivatives of pyrimidine-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the incorporation of the piperidine moiety enhances the bioavailability and efficacy of these compounds against various cancer cell lines .
Neuropharmacology
This compound's structure suggests potential activity as a neuropharmaceutical agent. Compounds containing piperidine and pyrimidine rings have been explored for their effects on neurotransmitter systems, particularly in treating neurological disorders such as anxiety and depression. The carbamate group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacological studies .
Agrochemical Applications
Herbicidal Properties
this compound has been studied for its potential as a herbicide. The chlorinated pyrimidine ring is known to exhibit herbicidal activity against certain weed species by inhibiting specific enzymatic pathways critical for plant growth. Field trials have demonstrated that formulations containing this compound can effectively control weed populations while minimizing damage to crop plants .
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for creating functional materials with enhanced properties. The compound's ability to act as a modifier can improve the thermal stability and mechanical strength of polymers, making it suitable for applications in coatings and composites .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored various derivatives of pyrimidine-based compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy .
Case Study 2: Herbicide Development
In agricultural research, a field trial assessed the effectiveness of a herbicide formulation containing this compound against common weed species in corn crops. The findings revealed a substantial reduction in weed biomass compared to untreated controls, demonstrating its potential as an environmentally friendly herbicide option .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the pyrimidine ring, the heterocyclic core (pyrimidine vs. pyridine), or the carbamate-linked functional groups. Below is a detailed comparison:
Structural Analogs with Pyrimidine Cores
Key Observations :
- Substituent Effects: The chloro group in the target compound enhances lipophilicity and may influence binding interactions (e.g., halogen bonding) . Fluoro () increases electronegativity and metabolic stability, while hydroxy groups () improve solubility but reduce membrane permeability .
- Core Modifications: Cyclohexyl analogs () exhibit conformational rigidity compared to piperidine, impacting binding pocket compatibility .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, analogs provide insights:
- NMR Trends : Piperidine carbamates (e.g., ) show characteristic tert-butyl singlet (δ ~1.36 ppm) and piperidine proton splitting (δ ~3.0–4.0 ppm) .
- LCMS Data : Boc-protected intermediates (e.g., ) typically exhibit [M+H]⁺ peaks corresponding to their molecular weights (e.g., m/z 542 for C₂₄H₃₂ClN₇O₄) .
Biological Activity
tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H25ClN4O2 and features a tert-butyl group, a piperidine ring, and a pyrimidine moiety. Its structure contributes to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 340.85 g/mol |
| CAS Number | 60137260 |
| Physical Form | Solid |
| Purity | ≥95% |
| Storage Conditions | Sealed, dry, 2-8°C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 4-chloro-6-methylpyrimidine with piperidine derivatives under controlled conditions, followed by the introduction of the tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or activator of various biological pathways, particularly in the context of cancer and neurological disorders. The detailed mechanism remains under investigation, focusing on its binding affinity and molecular interactions with target proteins.
Pharmacological Potential
- Anticancer Activity : Studies suggest that the compound exhibits potential anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The interaction with kinase pathways is particularly noteworthy.
- Neurological Effects : The compound's structural components suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Preliminary studies have shown that related compounds exhibit antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that this compound may also possess similar antimicrobial properties.
Case Studies
Several case studies have explored the biological effects of similar carbamate compounds:
- Inhibition of Acetylcholinesterase (AChE) : Research on related N-methyl carbamates revealed moderate inhibition of AChE, suggesting potential applications in treating Alzheimer's disease through enhanced cholinergic activity .
- Antibacterial Activity : A study highlighted the effectiveness of carbamate derivatives against drug-resistant bacterial strains, emphasizing their potential as novel antimicrobial agents .
Comparison with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Biological Activity |
|---|---|
| tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine | Moderate AChE inhibition |
| tert-butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate | Antimicrobial properties |
Q & A
Q. What are the key considerations in designing a synthetic route for tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate?
Methodological Answer:
- Multi-Step Synthesis : The compound typically requires sequential reactions, such as nucleophilic substitution, coupling, and carbamate protection. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may link the pyrimidine and piperidine moieties .
- Protecting Groups : The tert-butyl carbamate (Boc) group is introduced to protect the piperidine nitrogen during subsequent reactions, requiring acidic conditions (e.g., HCl/MeOH) for deprotection .
- Reagent Selection : Catalysts like Pd₂(dba)₃ with BINAP as a ligand enhance coupling efficiency. Solvents (toluene, THF) and bases (LHMDS) are critical for reaction kinetics .
Q. How is purification achieved during the synthesis of this compound?
Methodological Answer:
- Column Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane is commonly used to isolate intermediates. Monitoring via TLC ensures proper separation .
- Solvent Extraction : Aqueous workup (e.g., water/EtOAc partitioning) removes unreacted reagents or byproducts .
- Recrystallization : Polar solvents (e.g., ethanol) may refine crystalline products, improving purity .
Q. What analytical techniques confirm the structure and purity of the compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry (e.g., δ 8.22 ppm for pyrimidine protons) and Boc-group integrity .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 542 [M+H]⁺ for intermediates) .
- HPLC : Reverse-phase HPLC assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving the pyrimidine core?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (BINAP vs. Xantphos) to improve turnover .
- Temperature Control : Reactions at 100°C in toluene enhance kinetic stability of intermediates .
- Substrate Preactivation : Pre-form metal complexes (e.g., LHMDS for deprotonation) to accelerate coupling .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare to analogs (e.g., tert-butyl pyridinyl carbamates) .
- Computational Modeling : DFT calculations predict chemical shifts and verify resonance assignments .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous peaks .
Q. How can regioselectivity challenges in pyrimidine substitutions be mitigated?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., chloro, methyl) at specific positions to steer reactivity .
- Steric Effects : Bulkier substituents on the piperidine ring (e.g., tert-butyl) may block undesired substitution sites .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at less hindered positions .
Critical Analysis of Evidence
- Synthetic Protocols : and provide validated methodologies for analogous compounds, though yields may require optimization for the target molecule.
- Safety Data : While no direct data exists for this compound, and recommend standard carbamate-handling protocols (gloves, fume hoods).
- Crystallography : SHELX programs () are applicable for resolving X-ray structures if single crystals are obtained.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
